3-(Tributylstannyl)pyridine

Organotin toxicology Green chemistry Reagent safety

3-(Tributylstannyl)pyridine (CAS 59020-10-9) is an organotin compound featuring a pyridine ring stannylated at the 3-position, with a molecular weight of 368.14 g/mol. It serves as a key heteroaryl stannane building block in Stille cross-coupling reactions, enabling the construction of carbon–carbon bonds between the pyridyl moiety and diverse aryl or heteroaryl halides under palladium catalysis.

Molecular Formula C17H31NSn
Molecular Weight 368.1 g/mol
CAS No. 59020-10-9
Cat. No. B1335939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tributylstannyl)pyridine
CAS59020-10-9
Molecular FormulaC17H31NSn
Molecular Weight368.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1
InChIInChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
InChIKeyCFQJBWKKHCMCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tributylstannyl)pyridine (CAS 59020-10-9): A Heteroaryl Organotin Reagent for Palladium-Catalyzed C–C Bond Formation in Complex Molecule Synthesis


3-(Tributylstannyl)pyridine (CAS 59020-10-9) is an organotin compound featuring a pyridine ring stannylated at the 3-position, with a molecular weight of 368.14 g/mol [1]. It serves as a key heteroaryl stannane building block in Stille cross-coupling reactions, enabling the construction of carbon–carbon bonds between the pyridyl moiety and diverse aryl or heteroaryl halides under palladium catalysis [2]. The tributylstannyl group confers a favorable balance of reactivity and stability compared to trimethylstannyl analogs, while the heteroaromatic pyridine core imparts unique electronic properties that influence coupling efficiency and product profiles [3].

Why 3-(Tributylstannyl)pyridine Cannot Be Directly Replaced by Other 3-Substituted Pyridine Organometallics in Synthetic Workflows


Organometallic reagents for pyridine C3 functionalization exhibit distinct reactivity, stability, and toxicity profiles that preclude simple interchange. 3-(Tributylstannyl)pyridine differs fundamentally from 3-pyridylboronic acid in cross-coupling mechanism (Stille vs. Suzuki), requiring no exogenous base activation and offering distinct functional group compatibility [1]. Compared to 3-(trimethylstannyl)pyridine, the tributyl analog displays approximately 1000-fold lower acute toxicity while maintaining sufficient transmetalation kinetics for most synthetic applications [2]. Furthermore, the air- and moisture-stable nature of this compound contrasts sharply with more sensitive organolithium or Grignard reagents, enabling broader handling windows and simpler reaction setups .

Quantitative Differentiation of 3-(Tributylstannyl)pyridine Against Key Comparators: Evidence for Scientific Selection and Procurement


Toxicity Profile: 1000-Fold Lower Acute Toxicity Compared to Trimethylstannyl Analogs

In Stille cross-coupling applications, the choice between trimethylstannyl and tributylstannyl reagents involves a critical trade-off between reactivity and safety. While trimethylstannyl compounds exhibit higher transmetalation rates, their acute toxicity is approximately 1000 times greater than that of tributylstannyl analogs, a difference that drives reagent selection in both academic and industrial settings [1].

Organotin toxicology Green chemistry Reagent safety

Handling Stability: Air- and Moisture-Tolerance Contrasted with Boronic Acid Degradation

3-(Tributylstannyl)pyridine is reported to be stable in air under standard handling conditions, with a recommended storage temperature of -20°C under inert gas for long-term preservation . In contrast, 3-pyridylboronic acid and related boronic acid derivatives are prone to protodeboronation and oxidative degradation upon exposure to air and moisture, often requiring strict anhydrous handling and immediate use [1].

Reagent stability Storage conditions Cross-coupling methodology

Application-Specific Performance: Enabling Atomic Oxygen-Resistant Polyimide Materials

3-(Tributylstannyl)pyridine has been specifically utilized as a precursor for preparing polyimide materials that exhibit resistance to atomic oxygen, a critical performance attribute for low Earth orbit (LEO) spacecraft applications . This application derives from the incorporation of the stannylated pyridine moiety into the polymer backbone, a functional capability not shared by 3-pyridylboronic acid or 3-halopyridine alternatives .

Polyimide materials Atomic oxygen resistance Spacecraft materials

Synthetic Efficiency: Documented 83% Isolated Yield in Multi-Step Synthesis

A patent-reported synthetic route for 3-(Tributylstannyl)pyridine achieves an 83% isolated yield via lithium-halogen exchange of 3-bromopyridine with n-butyllithium, followed by quenching with tributyltin chloride . This yield serves as a benchmark for procurement evaluation, as lower-yielding syntheses (e.g., those relying on palladium-catalyzed stannylation with hexabutylditin) may indicate inferior reagent quality or suboptimal reaction conditions [1].

Synthetic yield Process chemistry Stannylation efficiency

Optimal Procurement-Driven Application Scenarios for 3-(Tributylstannyl)pyridine (CAS 59020-10-9)


Synthesis of 3-Arylpyridines via Stille Cross-Coupling for Medicinal Chemistry Libraries

3-(Tributylstannyl)pyridine enables efficient Stille coupling with diverse aryl and heteroaryl halides to construct 3-arylpyridine scaffolds [1]. The reaction proceeds under mild Pd catalysis without the base activation required for Suzuki couplings, making it particularly suitable for base-sensitive substrates. The 1000-fold lower toxicity relative to trimethylstannyl reagents allows routine use in medicinal chemistry laboratories with standard safety infrastructure [2].

Preparation of Functionalized Pyridine-Containing Ligands for Coordination Chemistry

This compound serves as a versatile precursor for unsymmetrical N,N,N-pincer ligands via sequential Stille coupling, deprotection, and condensation steps [1]. The air- and moisture-stable nature of the tributylstannyl group simplifies the multi-step synthesis of palladium(II) pincer complexes, which are subsequently evaluated for catalytic applications [2].

Synthesis of Atomic Oxygen-Resistant Polyimides for Aerospace Materials

3-(Tributylstannyl)pyridine is a key monomer for producing polyimide films with enhanced resistance to atomic oxygen degradation, a critical requirement for spacecraft components operating in low Earth orbit [1]. This specialized application represents a procurement niche where alternative 3-substituted pyridine derivatives (e.g., boronic acids, halides) fail to deliver the requisite material performance [2].

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